![molecular formula C11H21NO4 B1481862 Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1926190-24-0](/img/structure/B1481862.png)
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Overview
Description
“Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” likely contains a seven-membered oxazepane ring, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom. The tert-butyl group and hydroxymethyl group are common functional groups in organic chemistry. The tert-butyl group is known for its sterically bulky nature, and the hydroxymethyl group can participate in various chemical reactions due to the presence of the hydroxyl (-OH) group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazepane ring, possibly through a cyclization reaction. The tert-butyl group could be introduced using tert-butanol in the presence of a suitable catalyst . The hydroxymethyl group might be introduced through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered oxazepane ring, with the tert-butyl group, hydroxymethyl group, and carboxylate group attached to different positions on the ring .Chemical Reactions Analysis
The hydroxymethyl group in the compound can participate in various chemical reactions, such as oxidation, reduction, and substitution reactions. The carboxylate group can undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule would influence properties like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Organic Synthesis Intermediates
“Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate” serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block for creating complex organic molecules. For example, it can be used to synthesize amides, sulphonamides, and Schiff’s bases, which are crucial in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives have shown a wide spectrum of biological activities. They are used in the synthesis of compounds with antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive properties. The flexibility and polar nature of the oxazepane ring enhance interactions with biological macromolecules, which is essential for drug discovery .
Biological Evaluation
The tert-butyl group in the compound’s structure can be exploited for biological evaluations. It has been used in studies to synthesize derivatives that are then tested for their antibacterial and antifungal activities. This is particularly relevant in the search for new antibiotics and antifungal agents .
X-ray Crystallography
The compound is also used in X-ray crystallography studies to understand molecular structures better. Single-crystal X-ray diffraction analysis can elucidate the compound’s derivatives’ molecular structures, providing insights into their conformation and potential interactions .
NMR Spectroscopy Probes
The tert-butyl group’s unique properties make it an excellent probe for NMR spectroscopy. It exhibits narrow and intense NMR signals, which are beneficial when attached to large proteins or complexes. This makes it a valuable tool for studying protein structures and dynamics .
Biocatalysis
Lastly, the tert-butyl group’s reactivity pattern is useful in biocatalysis. It can be incorporated into biosynthetic pathways or used in biodegradation processes. This application is significant in industrial biotechnology, where enzymes are used to catalyze chemical reactions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Compounds with a tert-butyl group have been found to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-13)15-7-6-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDDTPBWCDNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120866 | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
CAS RN |
1926190-24-0 | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1926190-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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